2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid, also known as 5-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid, is a heterocyclic compound that features both triazole and pyrimidine rings. This compound is significant in pharmaceutical chemistry due to its potential applications in drug development, particularly as a precursor for antiviral and anticancer agents. Its chemical formula is , with a molecular weight of approximately 196.18 g/mol. The compound's structure includes a methyl group at the 5-position of the triazole ring and a carboxylic acid functional group at the 4-position of the pyrimidine ring, contributing to its diverse biological activities and chemical properties.
This compound is classified under heterocyclic compounds, specifically as a derivative of both triazole and pyrimidine classes. It is utilized in various scientific fields including medicinal chemistry, materials science, and biochemistry. The compound can be sourced from chemical suppliers and is often synthesized for research purposes .
Several methods have been reported for synthesizing 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compounds.
The molecular structure of 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid can be represented as follows:
This structure features:
Key structural data includes:
The compound participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are fundamental for synthesizing derivatives that may exhibit enhanced biological activities or altered physical properties. For instance, modifications on the triazole or pyrimidine moieties can lead to compounds with specific inhibitory actions against enzymes involved in disease processes.
The mechanism of action for compounds containing both triazole and pyrimidine rings often involves:
Studies indicate that derivatives of this compound have shown potential in inhibiting specific protein interactions critical for viral replication, particularly in influenza viruses.
The physical properties of 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid include:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods to determine purity and structural integrity.
The applications of 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid span several fields:
The compound 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid belongs to a class of bicyclic heterocyclic hybrids featuring fused nitrogen-rich rings. Its systematic IUPAC name defines:
Table 1: Structural Descriptors of 2-(4H-1,2,4-Triazol-3-yl)pyrimidine-4-carboxylic Acid
| Feature | Description |
|---|---|
| Core System | Bicyclic hybrid: Pyrimidine + 1,2,4-Triazole |
| Pyrimidine Substituent | Carboxylic acid at C4 |
| Triazole Attachment | Triazol-3-yl linked to pyrimidine C2 |
| Tautomeric Forms | 1H-1,2,4-triazole (major), 4H-1,2,4-triazole (minor) |
| Amphoteric Properties | pKa (triazolium): ~2.45; pKa (COOH): ~4.2; pKa (deprotonated triazole): ~10.26 |
| Conjugation | Extended π-system across both rings |
This scaffold merges pharmacophoric advantages of both rings:
Table 2: Key Biological Targets and Activities of Triazole-Pyrimidine Hybrids
| Biological Target | Reported Activities | Mechanistic Insights |
|---|---|---|
| Fungal CYP51 | Broad-spectrum antifungal (Candida, Aspergillus) | Triazole N4 coordinates heme iron; pyrimidine occupies hydrophobic cleft [2] [8] |
| Bacterial DNA Gyrase/Topo IV | Antibacterial (MRSA, VRE) | Pyrimidine mimics purine binding; triazole stabilizes protein-DNA complex [3] [5] |
| Dihydrofolate Reductase (DHFR) | Anticancer, antimalarial | Pyrimidine competitively inhibits dihydrofolate binding; COOH anchors polar residues [3] |
| Kinases (e.g., Src) | Antiproliferative | Triazole forms hinge-region H-bonds; pyrimidine occupies hydrophobic pocket [6] |
Recent studies highlight enhanced bioactivity when hybridized:
The medicinal prominence of 1,2,4-triazoles began with Bladin’s synthesis of the core in 1885 [6] [9]. Key milestones include:
Table 3: Evolution of Key 1,2,4-Triazole Pharmacophores
| Era | Key Advances | Representative Agents |
|---|---|---|
| 1885–1950 | Bladin’s synthesis; Pellizzari reaction | Unsubstituted 1,2,4-triazole |
| 1950–1980 | Azole antifungals discovery; imidazole → triazole shift | Ketoconazole (imidazole) |
| 1980–2000 | First triazole antifungals; nucleoside hybrids | Fluconazole, itraconazole, ribavirin |
| 2000–2020 | Hybridization with quinolones, pyrimidines; click chemistry | Ciprofloxacin-triazoles; voriconazole-pyrimidine analogs |
| 2020–Present | Amino acid-functionalized triazoles; CYP51 docking models | Mefentrifluconazole; 2-(triazolyl)pyrimidine carboxylates |
The scaffold 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid represents a modern iteration of this evolution, designed for multi-target engagement and resistance mitigation [5] [10].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: